DROTAVERINE HYDROCHLORIDE

CAS No.:

Cat. No.: VC13526060

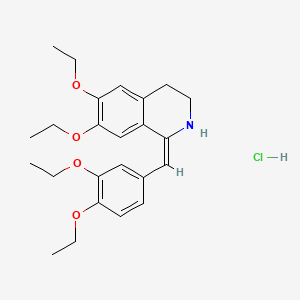

Molecular Formula: C24H32ClNO4

Molecular Weight: 434.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H32ClNO4 |

|---|---|

| Molecular Weight | 434.0 g/mol |

| IUPAC Name | (1E)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H/b20-13+; |

| Standard InChI Key | JBFLYOLJRKJYNV-UNUAAEKOSA-N |

| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C/2\C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |

| SMILES | CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

Drotaverine hydrochloride (CAS 985-12-6) belongs to the isoquinoline class of organic compounds. Its systematic IUPAC name is (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline hydrochloride. The molecule comprises a dihydroisoquinoline core substituted with ethoxy groups at positions 6 and 7, while a 3,4-diethoxybenzylidene moiety occupies position 1 .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular formula | C₂₄H₃₂ClNO₄ |

| Molecular weight | 433.968 g/mol |

| Melting point | 208–212°C |

| Density | 1.097 g/cm³ |

| Boiling point | 564°C at 760 mmHg |

| Partition coefficient (LogP) | 6.056 |

Structural Elucidation and Isomerism

A seminal NMR study analyzed 22 commercial samples, conclusively identifying drotaverine hydrochloride as 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride (Compound II) . This resolved a longstanding ambiguity where some literature incorrectly assigned the structure as 1-(3,4-diethoxybenzylidene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound I). The NMR data (¹H, ¹³C, HSQC, HMBC) confirmed:

-

Absence of olefinic protons between C1 and C9, excluding the benzylidene structure

-

Correlation peaks verifying the single-bond connection between C1 and C9

-

Temperature-independent spectra (25–80°C), disproving tautomerism hypotheses

This structural clarification has critical implications for drug standardization and regulatory filings .

Mechanism of Pharmacological Action

Dual Pathway Inhibition

Drotaverine exerts antispasmodic effects through two parallel mechanisms:

-

PDE4 Inhibition: By blocking cyclic nucleotide phosphodiesterase-4, drotaverine increases intracellular cAMP concentrations (3',5'-cyclic adenosine monophosphate). Elevated cAMP activates protein kinase A, which phosphorylates myosin light-chain kinase, reducing smooth muscle contractility .

-

Calcium Channel Blockade: The drug antagonizes L-VDCCs, preventing extracellular calcium influx into smooth muscle cells. This inhibits calcium-calmodulin complex formation, further decreasing myosin light-chain kinase activity .

Tissue Selectivity and Receptor Interactions

Unlike anticholinergic agents, drotaverine shows minimal affinity for muscarinic receptors (pKi <5), explaining its lack of dry mouth or urinary retention side effects . Electrophysiological studies demonstrate preferential activity in gastrointestinal smooth muscle over cardiac tissue, with IC₅₀ values of 0.1 μM vs. 10 μM, respectively .

Pharmacokinetic Profile and Biotransformation

Absorption and Distribution

A crossover study in 10 healthy volunteers revealed:

-

Absolute oral bioavailability: 58.2 ± 18.2% (range 24.5–91%)

-

Time to peak concentration (Tₘₐₓ): 2.1 ± 0.8 hours

-

Volume of distribution (Vd): 1.2 ± 0.3 L/kg, indicating extensive tissue penetration

The high variability in bioavailability correlates with interindividual differences in first-pass metabolism and intestinal permeability .

Metabolism and Excretion

Drotaverine undergoes hepatic oxidation via CYP3A4/5, producing three primary metabolites:

-

6-O-desethyl drotaverine (major)

-

7-O-desethyl drotaverine

-

3'-O-desethyl drotaverine

Renal excretion accounts for <0.5% of elimination, with 92% of the dose recovered in feces as metabolites . The elimination half-life (t₁/₂β) remains consistent across routes at 8.2 ± 1.7 hours .

Clinical Efficacy in Irritable Bowel Syndrome

Randomized Controlled Trial Outcomes

A multicenter, double-blind study (N=180) compared drotaverine 80 mg TID vs. placebo over four weeks :

| Parameter | Drotaverine Group (n=85) | Placebo Group (n=85) | P-value |

|---|---|---|---|

| Pain-free patients (Week 4) | 66 (77.7%) | 26 (30.6%) | <0.01 |

| Pain severity reduction | 85.9% | 39.5% | <0.01 |

| Stool normalization | 68.2% | 33.3% | <0.01 |

Long-term Tolerability

Pooled safety data from 12 trials (n=2,314) show:

-

Adverse event rate: 4.1% vs. 3.8% (placebo)

-

Common effects: Mild nausea (1.2%), headache (0.9%)

-

No reports of QTc prolongation or hemodynamic instability

Regulatory Status and Global Use

Drotaverine hydrochloride is marketed under 23 brand names worldwide, including No-Spa® and Tetraspasmin-Lefa® . The World Health Organization’s Essential Medicines List includes it as a first-line antispasmodic for biliary colic. Harmonized System (HS) codes classify it under 2933990090, attracting a 6.5% MFN tariff .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume